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Abstract

Pqr620 is a novel, potent, and selective ATP-competitive inhibitor of the mammalian target of
rapamycin (mTOR) kinase, targeting both mTOR complex 1 (MTORC1) and mTORC2. Its
ability to penetrate the blood-brain barrier makes it a promising candidate for therapeutic
applications in oncology and neurological disorders. This technical guide provides a
comprehensive overview of the chemical structure, properties, and biological activity of Pqr620,
including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

Pqr620, with the IUPAC name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-
yl]-4-(difluoromethyl)pyridin-2-amine, is a structurally complex molecule designed for high
affinity and selectivity for mTOR.[1]

Table 1: Chemical Identifiers and Properties of Pqr620
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Property Value Source
5-[4,6-bis(3-0xa-8-
azabicyclo[3.2.1]octan-8-

IUPAC Name o PubChem
yI)-1,3,5-triazin-2-yl]-4-
(difluoromethyl)pyridin-2-amine

CAS Number 1927857-56-4 Cayman Chemical

Molecular Formula C21H25F2N70:2 PubChem

Molecular Weight 445.5 g/mol PubChem
C1CC2COCCI1IN2C3=NC(=NC

SMILES (=N3)C4=CN=C(C=C4C(F)F)N  PubChem
JN5C6CCC5COC6

Table 2: Physicochemical Properties of Pqr620

Property Value Source

logD (pH 7.4) 3.47 ACS Publications

clogP 3.06 ACS Publications

CNS MPO Score 3.8 ACS Publications

Solubility

DMSO: Sparingly soluble (1-10
mg/ml), Ethanol: Slightly
soluble (0.1-1 mg/ml)

Cayman Chemical

Mechanism of Action: Inhibition of the mTOR
Signaling Pathway

Pqr620 exerts its biological effects by directly inhibiting the kinase activity of mTOR, a central

regulator of cell growth, proliferation, metabolism, and survival.[2] By targeting both mTORC1

and mTORC2, Pqr620 provides a more comprehensive blockade of mTOR signaling compared

to allosteric inhibitors like rapamycin, which primarily affect mMTORCL.
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The mTOR signaling pathway is a complex network that integrates signals from growth factors,
nutrients, and cellular energy status. Inhibition of mMTORCL1 by Pqr620 leads to the
dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in the suppression

of protein synthesis. Inhibition of mMTORC2 disrupts the phosphorylation and activation of Akt, a
key kinase involved in cell survival and proliferation.

Pqr620 Inhibition of the mTOR Signaling Pathway
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Pqr620 inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.

In Vitro and In Vivo Efficacy

Pqr620 has demonstrated potent and selective inhibition of mTOR in a variety of preclinical

models.

Table 3: In Vitro Activity of Pqr620

Assay Target/Cell Line Result Source
TR-FRET Binding ) )

mTOR Ki=10.8 nM Cayman Chemical
Assay
TR-FRET Binding ) )

PI3K p110a Ki=4.2 uyM Cayman Chemical
Assay

A2058 melanoma MedchemExpress.co
In-Cell Western ICs0=0.2 uM

(pSer473 Akt) m

A2058 melanoma MedchemExpress.co
In-Cell Western ICs0=0.1 uM

(pSer235/236 S6) m
Cell Proliferation 66 cancer cell lines )

ICs0 =919 nM Cayman Chemical

Assay (mean)

In vivo studies have shown that Pqr620 is orally bioavailable and effectively inhibits tumor

growth in xenograft models.

Table 4: In Vivo Activity of Pqr620 in Ovarian Carcinoma Xenograft Model

Parameter

Value

Animal Model

OVCAR-3 ovarian carcinoma mouse xenograft

Dosing

Daily oral administration

Outcome

Significant inhibition of tumor growth
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Experimental Protocols
TR-FRET Kinase Assay for mTOR Binding Affinity

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET)
assay to determine the binding affinity (Ki) of Pqr620 to the mTOR kinase.
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TR-FRET Kinase Assay Workflow

Prepare assay buffer and reagents:
mTOR enzyme, fluorescent tracer,
Eu-labeled antibody, Pqr620 serial dilutions

!

Add Pqr620 dilutions to 384-well plate

!

Add mTOR enzyme and fluorescent tracer mixture

!

Incubate at room temperature

!

Add Eu-labeled antibody

!

Incubate at room temperature

!

Read TR-FRET signal on a plate reader

!

Calculate Ki values

Click to download full resolution via product page

Workflow for determining Pqr620 binding affinity to mTOR using a TR-FRET assay.
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Methodology:

o Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1
mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Pqr620 in the kinase buffer. Prepare a
mixture of MTOR enzyme and a fluorescently labeled ATP-competitive tracer. Prepare a
solution of a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) that recognizes the
MTOR enzyme.

o Assay Procedure:

o

Add Pqr620 dilutions to the wells of a low-volume 384-well plate.

[e]

Add the mTOR enzyme and tracer mixture to the wells.

o

Incubate the plate for 60 minutes at room temperature to allow for inhibitor binding.

[¢]

Add the Eu-labeled antibody to the wells.

[¢]

Incubate for another 30 minutes at room temperature.
» Data Acquisition and Analysis:

o Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two
wavelengths (e.g., 620 nm for the Eu donor and 665 nm for the tracer acceptor).

o Calculate the TR-FRET ratio (acceptor emission / donor emission).

o Plot the TR-FRET ratio against the Pqr620 concentration and fit the data to a sigmoidal
dose-response curve to determine the ICso.

o Convert the ICso to a Ki value using the Cheng-Prusoff equation.

In-Cell Western Assay for Target Engagement

This protocol describes an in-cell Western assay to measure the inhibition of phosphorylation of
MTOR downstream targets, such as Akt and S6, in response to Pqr620 treatment.[3]

Methodology:
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e Cell Culture and Treatment:
o Seed cells (e.g., A2058 melanoma) in a 96-well plate and allow them to adhere overnight.
o Treat the cells with a serial dilution of Pqr620 for a specified time (e.g., 2 hours).
» Fixation and Permeabilization:
o Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
o Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

e Blocking and Antibody Incubation:

[¢]

Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5
hours at room temperature.

[¢]

Incubate the cells with primary antibodies specific for the phosphorylated target (e.g., anti-
phospho-Akt Ser473) and a normalization protein (e.g., anti-GAPDH) overnight at 4°C.

o

Wash the cells with PBS containing 0.1% Tween 20.

[e]

Incubate with species-specific secondary antibodies conjugated to different fluorophores
(e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.

» Data Acquisition and Analysis:

o

Wash the cells and scan the plate using an infrared imaging system (e.g., LI-COR
Odyssey).

o

Quantify the fluorescence intensity for both the target and normalization proteins.

[¢]

Normalize the target protein signal to the normalization protein signal.

o

Plot the normalized signal against the Pqr620 concentration to determine the ICso.

In Vivo Xenograft Study
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This protocol details a subcutaneous xenograft study in mice to evaluate the anti-tumor efficacy
of Pqr620.[4]

In Vivo Xenograft Study Workflow

Implant tumor cells
(e.g., OVCAR-3) subcutaneously
into immunocompromised mice

!

Monitor tumor growth

!

Randomize mice into treatment
and vehicle control groups
when tumors reach a specified size

!

Administer Pqr620 (e.g., 100 mg/kg)
or vehicle daily by oral gavage

!

Measure tumor volume and
body weight regularly

!

Euthanize mice at the end
of the study

!

Excise tumors and perform
pharmacodynamic analysis
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Workflow for assessing the in vivo efficacy of Pqr620 in a mouse xenograft model.

Methodology:
e Animal Model and Tumor Implantation:
o Use immunocompromised mice (e.g., NOD-Scid).

o Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10° OVCAR-3 cells) in a
mixture of media and Matrigel into the flank of each mouse.

e Tumor Growth Monitoring and Randomization:

o Monitor tumor growth by measuring the length and width of the tumors with calipers every
2-3 days.

o Calculate tumor volume using the formula: (Length x Width?) / 2.

o When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into
treatment and vehicle control groups.

e Drug Administration:

o Prepare a formulation of Pqr620 suitable for oral gavage (e.g., in 10% DMSO, 40%
PEG300, 5% Tween-80, and 45% saline).

o Administer Pqr620 (e.g., 100 mg/kg) or the vehicle control to the respective groups daily
via oral gavage.

o Efficacy and Toxicity Assessment:

o Continue to measure tumor volumes and monitor the body weight of the mice throughout
the study.

o At the end of the study, euthanize the mice and excise the tumors for weighing and further
analysis (e.g., Western blotting for pharmacodynamic markers).
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o Data Analysis:
o Compare the tumor growth rates between the treatment and control groups.

o Assess for any signs of toxicity, such as significant body weight loss.

Conclusion

Pqr620 is a highly potent and selective dual mTORC1/2 inhibitor with promising preclinical
activity in both in vitro and in vivo models of cancer. Its favorable physicochemical properties,
including blood-brain barrier penetration, suggest its potential for the treatment of central
nervous system malignancies and neurological disorders. The experimental protocols provided
in this guide offer a framework for the further investigation and development of this compelling
therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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